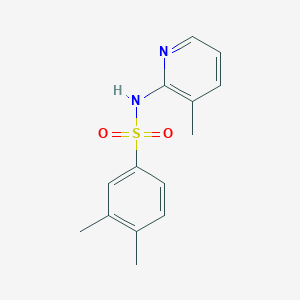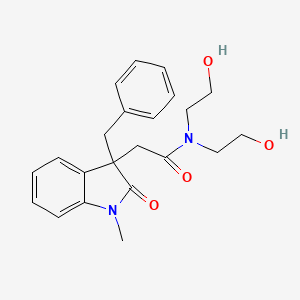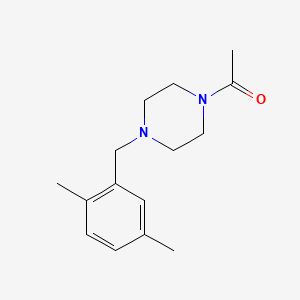![molecular formula C12H16N6OS B5465439 (2R)-2-amino-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-phenylacetamide](/img/structure/B5465439.png)
(2R)-2-amino-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-phenylacetamide, also known as MTEP, is a compound that has been extensively studied for its potential therapeutic applications. MTEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have a variety of effects on the central nervous system.
作用机制
(2R)-2-amino-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-phenylacetamide is a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. The mGluR5 receptor is involved in a variety of physiological processes, including synaptic plasticity, learning and memory, and the regulation of mood and anxiety. This compound binds to the allosteric site of the mGluR5 receptor and inhibits its activity, which leads to a decrease in glutamate signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease anxiety and depression-like behaviors in animal models, as well as reduce drug-seeking behavior in models of addiction. This compound has also been shown to improve cognitive function in animal models of Fragile X syndrome. Additionally, this compound has been shown to have neuroprotective effects in models of traumatic brain injury and stroke.
实验室实验的优点和局限性
One advantage of using (2R)-2-amino-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-phenylacetamide in lab experiments is its specificity for the mGluR5 receptor. This allows researchers to selectively target this receptor and study its effects on various physiological processes. However, one limitation of using this compound is its potential for off-target effects, as it may bind to other receptors or have other non-specific effects.
未来方向
There are several future directions for research on (2R)-2-amino-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-phenylacetamide. One area of interest is its potential use in the treatment of autism spectrum disorder, as it has been shown to improve cognitive function in animal models of Fragile X syndrome. Additionally, this compound may have potential in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects in models of neurodegeneration. Further studies are also needed to investigate the potential off-target effects of this compound and to develop more specific and potent mGluR5 antagonists.
合成方法
The synthesis of (2R)-2-amino-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-phenylacetamide involves the reaction of (R)-2-amino-2-phenylacetic acid with 2-[(1-methyl-1H-tetrazol-5-yl)thio]ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound.
科学研究应用
(2R)-2-amino-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-phenylacetamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have potential in the treatment of anxiety, depression, schizophrenia, and drug addiction. This compound has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder.
属性
IUPAC Name |
(2R)-2-amino-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6OS/c1-18-12(15-16-17-18)20-8-7-14-11(19)10(13)9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,19)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVJFJREGZEJRY-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCNC(=O)C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCCNC(=O)[C@@H](C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-fluorophenoxy)methyl]-3-{[3-(1H-pyrazol-1-yl)azetidin-1-yl]carbonyl}-1H-pyrazole](/img/structure/B5465370.png)

![1'-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5465373.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5465379.png)
![4-benzyl-3-ethyl-1-[5-(hydroxymethyl)-2-furoyl]-1,4-diazepan-5-one](/img/structure/B5465383.png)
![6-[(diethylamino)methyl]-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5465388.png)

![N-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5465408.png)
![N-(3-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5465419.png)
![5-pyrazolo[1,5-a]pyridin-7-ylpyrazin-2-amine](/img/structure/B5465422.png)

![(2,1,3-benzothiadiazol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5465444.png)
![(3S*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-3-methoxypiperidin-4-amine](/img/structure/B5465453.png)
![2-{[4-(2-hydroxyethyl)piperidin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5465458.png)